Product packaging for Oxonazine(Cat. No.:CAS No. 5580-22-3)

Oxonazine

Cat. No.: B1606911
CAS No.: 5580-22-3
M. Wt: 222.25 g/mol
InChI Key: MKLOKROOXLLRKR-UHFFFAOYSA-N
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Description

Contextualization of Oxonazine within Heterocyclic Chemistry Research

This compound is formally known by its IUPAC name, 4,6-diamino-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine oxide. Its molecular formula is C₉H₁₄N₆O. actascientific.comnih.gov This structure clearly identifies this compound as a derivative of 1,3,5-triazine (B166579), a six-membered heterocyclic ring containing three nitrogen atoms. actascientific.com The presence of an N-oxide functionality further distinguishes its chemical profile. actascientific.com Heterocyclic compounds, in general, constitute a significant and diverse class of organic molecules, characterized by ring structures that include atoms other than carbon, such as nitrogen, oxygen, or sulfur. These compounds are fundamental to various fields of chemistry due to their unique reactivity, stability, and broad range of applications. This compound, as a specific triazine derivative, contributes to the extensive landscape of nitrogen-containing heterocycles.

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueUnitSource
Molecular FormulaC₉H₁₄N₆O- actascientific.comnih.gov
Molecular Weight222.25 g/mol actascientific.comnih.gov
PubChem CID168891- actascientific.comnih.gov
CAS Number5580-22-3- actascientific.comnih.gov
Topological Polar Surface Area (TPSA)109Ų actascientific.com
XLogP3-AA0.2- actascientific.com

Historical Perspectives on Early Research Efforts Involving this compound

Early research efforts concerning this compound are closely linked to its synthetic pathways. A notable precursor in its synthesis is 2-cyanoguanidine. kwrwater.nl 2-Cyanoguanidine serves as a versatile building block in organic chemistry, and its utility in the preparation of various agents, including this compound, highlights a historical connection to broader synthetic methodologies. kwrwater.nl While specific dates for the first synthesis or detailed historical accounts of this compound's discovery are not extensively documented, its presence in chemical databases like PubChem, with a creation date of August 8, 2005, indicates its formal recognition within the chemical literature. actascientific.com This suggests that research into this compound likely emerged as part of investigations into triazine chemistry and the synthetic applications of compounds like 2-cyanoguanidine.

Significance of Investigating this compound in Contemporary Chemical Sciences

The investigation of this compound holds significance in contemporary chemical sciences across several domains. Its inclusion in patent applications related to controlled absorption pharmaceutically active organic compound formulations suggests a potential role in drug delivery systems or as an active pharmaceutical ingredient, or an intermediate in their synthesis. google.comgoogle.com Furthermore, this compound has been identified in customs tariffs alongside other compounds with known pharmaceutical relevance, indicating its commercial presence and potential utility in the chemical industry. open.ac.uk Beyond its potential pharmaceutical implications, this compound has recently been recognized as a "contaminant of emerging concern" in raw and drinking water samples across Europe. kwrwater.nl This classification underscores its environmental relevance, necessitating further research into its prevalence, fate, and potential impact on water quality and ecosystems.

Overview of Major Academic Research Trajectories for this compound

Academic research trajectories for this compound are primarily shaped by its chemical structure and its identified significance. Key areas of investigation include:

Synthetic Chemistry: Research continues into efficient and novel synthetic routes for this compound, potentially exploring greener methodologies or alternative precursors to optimize its production. The use of 2-cyanoguanidine as a starting material remains a point of interest for synthetic chemists. kwrwater.nl

Pharmaceutical Chemistry: Given its presence in pharmaceutical patent literature and customs tariffs, this compound may be studied for its intrinsic biological properties or its utility as a synthetic intermediate for more complex drug molecules. Research in this area would focus on structure-activity relationships and potential applications in medicinal chemistry. google.comgoogle.comopen.ac.uk

Environmental Chemistry: The classification of this compound as an emerging contaminant in water sources drives research into its environmental monitoring, analytical detection methods, and studies on its degradation pathways and potential remediation strategies in aquatic environments. kwrwater.nl

Analytical Chemistry: Development and refinement of analytical techniques for the accurate detection and quantification of this compound in various matrices, particularly water, are crucial for both environmental monitoring and quality control in industrial applications.

These trajectories collectively highlight this compound as a compound of ongoing scientific interest, with research spanning fundamental synthesis to applied environmental and pharmaceutical investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N6O B1606911 Oxonazine CAS No. 5580-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diamino-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-3-5-15(16,6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLOKROOXLLRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+](CC=C)(C1=NC(=NC(=N1)N)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863567
Record name N2,N2-Diallylmelamine-N2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5580-22-3
Record name 6-(Oxidodi-2-propen-1-ylamino)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5580-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N2-Diallylmelamine-N2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXONAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q3H898100
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for Oxonazine Synthesis and Derivatization Studies

Recent Advances in Synthetic Pathways to Oxonazine and its Analogs

The synthesis of heterocyclic compounds often involves various sophisticated reactions aimed at building the core ring structure and introducing desired functionalities.

Exploration of Novel Cycloaddition Reactions for this compound Ring Formation

Cycloaddition reactions are powerful tools for constructing complex cyclic systems. While specific novel cycloaddition reactions for the formation of the this compound ring system (a 1,3,5-triazine (B166579) derivative with an N-oxide on an exocyclic nitrogen) are not widely documented, advancements in cycloaddition chemistry for related heterocyclic systems have been reported. For instance, 1,2,3-triazine (B1214393) 1-oxides have been synthesized via formal intermolecular [5+1] cycloaddition reactions involving vinyl diazo compounds and tert-butyl nitrite, proceeding under mild conditions with high functional group tolerance and regioselectivity nsf.govorganic-chemistry.org. Additionally, [3+2] cycloaddition reactions have been explored for 1,2,3-triazine 1-oxides with arynes, leading to isoxazole (B147169) derivatives researchgate.netnih.gov. Other studies describe copper-catalyzed inverse electron demand [4+2] cycloaddition for the synthesis of functionalized 1,3-oxazines mdpi.com. Metal-free [5+1] cycloaddition reactions have also been developed for the synthesis of 2H-1,4-oxazines rsc.org. These methodologies highlight the potential for similar approaches in constructing complex nitrogen-oxygen containing heterocycles, though their direct applicability to the specific this compound scaffold would require dedicated investigation.

Mechanistic Investigations of Mannich-Type Condensations in this compound Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction involving the condensation of an enolizable carbonyl compound, an aldehyde (typically formaldehyde), and an amine (primary or secondary) to yield β-aminocarbonyl compounds, known as Mannich bases adichemistry.comwikipedia.orgscribd.comchemistrysteps.comyoutube.comlscollege.ac.inslideshare.netnih.gov. This reaction is widely used in the synthesis of nitrogen-containing compounds and heterocycles, including 1,3-oxazines mdpi.comacademie-sciences.fr.

While Mannich-type condensations are a common route for synthesizing various oxazine (B8389632) derivatives, direct mechanistic investigations specifically detailing their role in the synthesis of this compound are not extensively reported in the provided literature. General Mannich reaction mechanisms typically involve the formation of an iminium ion from the amine and aldehyde, followed by nucleophilic attack from the enol form of the carbonyl compound adichemistry.comwikipedia.orgscribd.comchemistrysteps.comyoutube.comlscollege.ac.in. For 1,3-oxazines, a plausible mechanism for thiamine (B1217682) hydrochloride (VB1)-catalyzed synthesis involves Mannich-type condensation of an aniline (B41778) with formaldehyde (B43269) to form an imine, which then reacts with a naphthol derivative, followed by a second Mannich-type condensation and intramolecular cyclization academie-sciences.fr. Given that this compound is a triazine derivative, its synthesis from 2-Cyanoguanidine, as generally mentioned adichemistry.comwikipedia.org, would likely involve different specific reaction pathways than typical Mannich condensations that form the oxazine ring itself.

Catalyst Development for Enhanced Regio- and Stereoselectivity in this compound Synthesis Research

Achieving high regio- and stereoselectivity is crucial in modern organic synthesis. While specific catalyst development for this compound synthesis is not detailed, significant progress has been made in controlling selectivity for other oxazine and related heterocyclic systems. For example, palladium(0) has been used as a catalyst for diastereoselective oxazine formation in the stereoselective synthesis of polyoxamic acid derivatives rsc.orgnih.gov. Indium(III) triflate (In(OTf)3) has been reported for the catalytic synthesis of 2-oxazolines via oxetane (B1205548) ring-opening, providing rapid access to diverse natural products rsc.orgscispace.com.

In the context of triazine N-oxides, studies on 1,2,3-triazine 1-oxides have shown that nucleophilic additions can exhibit site reversal, with different nucleophiles showing selectivity for the 4- or 6-positions of the triazine 1-oxide ring, influenced by steric and electronic factors nih.govnih.gov. Regioselective syntheses have also been achieved for other heterocyclic compounds, such as oxadiazoles (B1248032) and thiadiazoles, using catalysts like ZnCl2 tnstate.edu. These advancements in catalyst design and reaction control for related heterocyclic systems suggest potential avenues for future research into achieving enhanced regio- and stereoselectivity in this compound synthesis.

Sustainable and Green Chemistry Approaches to this compound Synthesis Research

The development of sustainable and green chemistry approaches aims to minimize environmental impact and improve efficiency in chemical synthesis. For the broader class of oxazines, significant advancements have been made in this area. These include:

Aqueous Conditions: Synthesis of 1,3-oxazine derivatives has been achieved under aqueous conditions using polyphosphoric acid or thiamine hydrochloride (VB1) as green catalysts academie-sciences.frresearchgate.net. Water serves as an environmentally friendly and cost-effective solvent, often leading to improved reactivity and selectivity compared to conventional organic solvents academie-sciences.fr.

Solvent-Free Conditions: One-pot synthesis of 1,3-oxazine derivatives has been reported under mild solvent-free conditions, catalyzed by novel nanocomposites like lacunary phosphomolybdate on TiO2/g-C3N4 rsc.org. This approach offers advantages such as short reaction times, high yields, and easy catalyst recovery and reusability rsc.org. Grinding techniques have also been explored as a green and friendly procedure for synthesizing new oxazine compounds tpcj.org.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of 1,3-oxazines, offering simple and efficient protocols researchgate.net.

Recyclable Catalysts: The use of recyclable catalysts, such as thiamine hydrochloride (VB1) and ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl), contributes to greener processes by reducing waste and allowing for catalyst reuse academie-sciences.frnih.gov.

Functionalization and Derivatization Strategies for this compound

Functionalization and derivatization are critical for exploring the chemical space around a core scaffold, often leading to compounds with improved properties or novel biological activities.

Research into Side-Chain Modifications of this compound for Structure-Activity Exploration

This compound is listed among compounds that can undergo derivatization, particularly through functional groups like amino, hydroxyl, and sulfhydryl groups, for applications in diagnostic/therapeutic agents google.comgoogle.comgoogleapis.com. This indicates its potential for chemical modification. However, detailed research findings specifically on side-chain modifications of this compound and their direct correlation to structure-activity relationships (SAR) are not explicitly present in the provided search results. While SAR studies are a common practice in drug discovery and development for many heterocyclic compounds, including oxazine derivatives nih.gov, specific data tables or detailed research findings on this compound's side-chain modifications for SAR exploration are not reported. The general principle involves systematically altering substituents on the core structure to understand their impact on biological activity or other desired properties.

Heteroatom Substitution Research within the this compound Core

Research specifically focused on heteroatom substitution within the core structure of this compound (C₉H₁₄N₆O) is not detailed in the available public literature. Heteroatom substitution involves replacing carbon atoms or existing heteroatoms within a molecular scaffold with different heteroatoms (e.g., N, O, S, P) to modify electronic properties, reactivity, or biological activity. While general principles of heteroatom substitution are applied in various chemical designs to achieve desired properties chemrxiv.org, specific studies detailing such modifications to the 4,6-diamino-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine oxide core of this compound are not documented.

Polymerization Studies of this compound Derivatives for Materials Research

Specific polymerization studies involving this compound (C₉H₁₄N₆O) or its direct derivatives for materials research are not extensively reported in the publicly accessible scientific literature. While the broader class of oxazines, particularly 2-oxazines, has been investigated for their polymerization capabilities to form poly(2-oxazines) (POz) with potential applications in polymeric materials and biomedical fields, there is no explicit mention of this compound (C₉H₁₄N₆O) serving as a monomer or being directly involved in such polymerization processes. Poly(2-oxazines) are noted for their enhanced flexibility compared to poly(2-oxazolines) due to an additional methylene (B1212753) group in their backbone, and their synthesis often involves cationic ring-opening polymerization (CROP). However, these studies refer to the general class of 2-oxazines, not specifically to the compound this compound (C₉H₁₄N₆O).

Therefore, detailed research findings, experimental data, or specific applications in materials science derived from the polymerization of this compound or its unique derivatives are not currently available.

Theoretical and Computational Investigations of Oxonazine

Quantum Chemical Calculations on Oxonazine Molecular Structures

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and geometry of molecules. For a compound like this compound, these calculations can predict stable conformations, bond lengths, bond angles, and charge distributions, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying molecular structures and properties, particularly for larger molecules, due to its balance of accuracy and computational efficiency scispace.comresearchgate.net. DFT studies aim to determine the most stable three-dimensional arrangements (conformers) of a molecule by optimizing its geometry to find energy minima on the potential energy surface nih.govcapes.gov.brmdpi.com. For this compound, a DFT conformational analysis would involve exploring various possible rotations around single bonds and inversions of nitrogen atoms to identify the lowest energy conformer(s) and their relative stabilities. This would typically involve:

Geometry Optimization: Using specific DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) to find the equilibrium geometries of different initial conformers nih.govmdpi.comresearchgate.netresearchgate.net.

Energy Calculations: Determining the total electronic energy and thermodynamic parameters (e.g., Gibbs free energy) for each optimized conformer to ascertain their relative stabilities mdpi.com.

Conformational Landscape Mapping: Identifying energy barriers between conformers to understand the flexibility and dynamic behavior of the molecule.

While DFT has been extensively applied to conformational analysis of various oxazine (B8389632) and s-triazine derivatives nih.govcapes.gov.brmdpi.comresearchgate.netresearchgate.net, specific detailed DFT studies focusing on the conformational landscape of this compound itself are not prominently documented in the current search results.

Ab initio methods, derived directly from first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of electronic structure scispace.comresearchgate.net. These methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), are computationally more demanding than DFT but can offer precise insights into electron correlation effects scispace.com. For this compound, ab initio calculations would be employed to determine:

Electronic Properties: Such as ionization potentials, electron affinities, and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gaps, which are indicative of reactivity and stability scispace.comresearchgate.net.

Charge Distribution: Analyzing atomic charges and dipole moments, providing insights into the molecule's polarity and potential sites for intermolecular interactions scispace.comresearchgate.net.

Excited States: Predicting the energies and characteristics of electronic excited states, relevant for understanding spectroscopic properties like UV-Vis absorption researchgate.net.

Despite the importance of ab initio methods for electronic structure determination in general scispace.comresearchgate.netlboro.ac.ukescholarship.orgarxiv.org, specific ab initio studies dedicated to the electronic structure of this compound were not found in the search results.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides characteristic fingerprints of molecular structure and dynamics through the absorption or scattering of light by molecular vibrations mdpi.commpg.de. Computational prediction of vibrational spectra involves calculating the normal modes of vibration and their corresponding frequencies and intensities brehm-research.de. For this compound, such studies would aim to:

Predict IR and Raman Spectra: Calculating theoretical vibrational frequencies and intensities based on optimized molecular geometries, often using DFT methods researchgate.netbrehm-research.de.

Aid Experimental Assignment: Comparing predicted spectra with experimental data to confirm structural assignments and identify specific functional groups within the this compound molecule mdpi.com.

Corroborate Conformational Analysis: Vibrational spectra can be sensitive to molecular conformation, allowing for the experimental corroboration of computationally predicted stable conformers mdpi.com.

While computational methods are routinely used to predict vibrational spectra for various organic compounds and oxazine dyes researchgate.netmdpi.commpg.debrehm-research.demaxapress.com, specific studies predicting and corroborating the vibrational spectra of this compound were not identified in the provided search results.

Ab Initio Methods for Electronic Structure Determination of this compound

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules by solving Newton's equations of motion rsc.orgebsco.com. MD simulations provide insights into dynamic processes, conformational changes, and intermolecular interactions in various environments, including solvents or biological systems ebsco.comnih.gov.

Solvent molecules can significantly influence the conformation, stability, and reactivity of a solute molecule through various intermolecular interactions such as electrostatic forces, hydrogen bonding, and van der Waals interactions wikipedia.orgmdpi.comchemrxiv.orgnih.gov. Computational studies on solvent effects typically employ:

Explicit Solvent Models: Simulating individual solvent molecules around the solute, allowing for detailed analysis of specific solute-solvent interactions ox.ac.uk. This approach provides a realistic representation of the solvation shell and dynamic solvent effects.

Implicit Solvent Models (Continuum Models): Representing the solvent as a continuous dielectric medium, which simplifies calculations while still accounting for bulk electrostatic solvation effects wikipedia.orgmdpi.comchemrxiv.org. The Polarizable Continuum Model (PCM) is a common example wikipedia.org.

For this compound, computational studies on solvent effects would investigate how different solvents (e.g., polar vs. non-polar) influence its preferred conformations, its electronic properties, and potentially its reactivity pathways. Such studies are crucial for understanding experimental observations in solution. While solvent effects are a well-studied area in computational chemistry for various compounds including oxazole (B20620) derivatives mdpi.comchemrxiv.orgnih.govox.ac.uk, specific computational studies on solvent effects on this compound's conformation and reactivity were not found in the search results.

Molecular docking simulations are computational methods used to predict the preferred orientation (binding pose) and affinity of a ligand (e.g., a small molecule like this compound) when bound to a receptor (e.g., a protein or enzyme) nih.govopenaccessjournals.com. These simulations are widely used in drug discovery and molecular recognition studies nih.govopenaccessjournals.com. For this compound or its analogs, docking simulations would aim to:

Predict Binding Modes: Determine how this compound (or its structurally similar compounds) might interact with a specific biological target, identifying key residues involved in binding nih.govekb.egnih.govscielo.org.mx.

Estimate Binding Affinity: Use scoring functions to rank different binding poses and estimate the strength of the ligand-receptor interaction nih.govopenaccessjournals.com.

Virtual Screening: Identify potential biological targets for this compound or screen libraries of this compound analogs against a target protein to find promising candidates nih.gov.

Docking simulations are often followed by more extensive molecular dynamics simulations to assess the stability of the ligand-receptor complex over time nih.govnih.govnih.govscielo.org.mxnih.gov. While molecular docking and MD simulations have been applied to various oxazine derivatives and related compounds in the context of biological activity nih.govnih.govekb.egnih.govscielo.org.mxnih.govnih.gov, specific ligand-receptor docking simulations involving this compound itself were not identified in the provided search results.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound

Chemoinformatics is an interdisciplinary field that utilizes computational and informational techniques to address a wide range of problems in chemistry, including the organization, analysis, and prediction of chemical and biological data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are core components of chemoinformatics. These methodologies are based on the fundamental assumption that the biological activity or physicochemical property of a chemical compound is mathematically related to its molecular structure. By establishing these mathematical algorithms, QSAR/QSPR models can be used to predict, interpret, and assess new compounds, thereby reducing the time, effort, and cost associated with experimental synthesis and testing.

Despite the broad applicability of chemoinformatics and QSAR/QSPR in drug discovery and chemical research, specific QSAR/QSPR studies focusing on this compound (CID 168891) were not found in the provided information. However, the general principles of these studies involve the selection of datasets, generation of molecular descriptors, and subsequent statistical analysis to build predictive models.

Development of Predictive Models for this compound’s Reactivity Profiles

The development of predictive models for a compound's reactivity profile is a critical aspect of chemical research, enabling the in silico assessment of how a molecule might behave in various chemical environments or biological systems. These models aim to forecast reaction outcomes, identify potential sites of metabolism, or predict the likelihood of specific chemical transformations.

For this compound (CID 168891), specific predictive models for its reactivity profiles are not documented in the provided search results. Generally, the development of such models involves combining mechanistic elements, often derived from quantum mechanical calculations that estimate activation energies, with machine learning algorithms. These models utilize various molecular descriptors to capture steric and orientation effects within active sites or to characterize the intrinsic reactivity of compounds. High-throughput experimentation (HTE) coupled with machine learning has shown promise in building predictive reactivity models for diverse chemical spaces, although challenges remain in ensuring their generalizability to a wide range of substrates.

Statistical Analysis of Structural Descriptors for this compound Derivatives

Statistical analysis of structural descriptors is a cornerstone of QSAR/QSPR studies, where numerical representations of molecular structure (descriptors) are correlated with observed activities or properties. These descriptors can range from simple atom counts and topological invariants to more complex quantum chemical descriptors that characterize electronic properties. The goal is to identify which structural features are most influential in determining a compound's behavior and to build robust predictive models.

For this compound (CID 168891) derivatives, specific statistical analyses of structural descriptors were not identified in the search results. In general QSAR/QSPR studies, the process involves calculating a series of chemical descriptors for a set of compounds with known activities or properties. Various statistical methods, such as multiple linear regression, support vector regression (SVR), and random forest regression, are then employed to establish a mathematical relationship between the descriptors and the endpoint. The performance and robustness of these models are evaluated using statistical metrics like R² (coefficient of determination) and cross-validated R² values. Key descriptors that significantly influence the activity or property are identified, providing insights into the underlying mechanisms.

Mechanistic Research into Oxonazine S Molecular Interactions

Elucidation of Molecular Recognition Mechanisms of Oxonazine

Molecular recognition mechanisms involve the specific interactions between a small molecule and its macromolecular targets, such as proteins or nucleic acids. These interactions dictate the compound's selectivity and potency.

Direct, detailed binding affinity studies specifically for this compound (PubChem CID 168891) with macromolecular targets are not extensively documented in the provided search results. However, the general principles of binding affinity studies are fundamental in drug discovery. These studies quantify the strength of the interaction between a ligand and its target nih.govmdpi.com. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence spectroscopy are commonly employed to determine binding affinities (e.g., dissociation constant, Kd, or inhibition constant, Ki) uib.no. Molecular docking simulations are also utilized to predict binding poses and affinities, guiding the design of new inhibitors mdpi.com. For instance, studies on other oxazine (B8389632) derivatives, such as oxazin-5-ones, have investigated their binding modes toward penicillin-binding proteins (PBPs), revealing inhibition constants ranging from 68.58 µM to 2.04 mM nih.govnih.gov.

Research specifically on allosteric modulation by this compound analogs is not detailed in the available literature. Allosteric modulation refers to the regulation of a protein's activity by the binding of an effector molecule at a site other than the active site nih.govnih.gov. This type of modulation can either potentiate (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor response to an orthosteric ligand nih.gov. Allosteric ligands can offer high selectivity by binding to sites that are less conserved across receptor subtype families nih.gov. The concept is significant in drug discovery as it can lead to compounds with improved selectivity and reduced side effects compared to orthosteric ligands nih.gov. For example, studies have explored oxotremorine-related hybrid-type allosteric modulators of muscarinic acetylcholine (B1216132) receptors, demonstrating how structural modifications can lead to subtype-selective antagonists or agonists nih.govresearchgate.net.

Binding Affinity Studies of this compound with Macromolecular Targets

Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound

Specific enzyme inhibition or activation kinetics and mechanisms directly attributed to this compound (PubChem CID 168891) are not found in the provided search results. However, the broader class of oxazines has shown enzyme-modulating activities. For example, oxazin-5-ones have been identified as a novel class of penicillin-binding protein (PBP) inhibitors nih.govnih.gov. PBPs are crucial bacterial enzymes, and their inhibition is a key mechanism for many antibiotics nih.govnih.gov. Structural studies of oxazin-5-one derivatives revealed that their conformational discrepancies within the protein's binding site influenced their inhibition constants nih.gov. This suggests that specific structural features within the oxazine scaffold can dictate their enzymatic interactions.

Ion Channel Modulation and Receptor Subtype Differentiation Studies Using this compound (e.g., in opioid receptor research)

Direct, detailed studies on this compound's ability to modulate ion channels or differentiate between receptor subtypes are not explicitly available in the search results. This compound has been mentioned in the context of opioid receptor research, appearing in lists alongside compounds like naltrindole (B39905) and nalthis compound, which are known opioid receptor antagonists researchgate.netresearchgate.net. However, specific data on this compound's mechanism of action or its role in differentiating opioid receptor subtypes (mu, kappa, delta, nociception, zeta, and their various subtypes) is not provided researchgate.netnih.gov.

Opioid receptors are G protein-coupled receptors (GPCRs) widely distributed in the central nervous system and peripheral tissues, playing crucial roles in pain modulation, hormone secretion, and cardiovascular control nih.govpainphysicianjournal.com. The development of ligands with selectivity for specific opioid receptor subtypes is a major area of research to achieve desired therapeutic effects while minimizing adverse outcomes frontiersin.orgwisc.edu. For instance, certain norbenzomorphan scaffolds have been shown to modulate sigma receptor subtype selectivity based on substituent positions nih.gov.

Cellular Pathway Perturbation Investigations by this compound in In Vitro Models

Investigations into the perturbation of cellular pathways by this compound (PubChem CID 168891) in in vitro models are not detailed in the provided search results. Cellular pathway perturbation studies are critical for understanding the downstream effects of a compound's molecular interactions, revealing how a compound influences cell growth, differentiation, apoptosis, and other cellular processes nih.gov. While specific data for this compound is absent, other oxazine derivatives have been studied for their effects on cellular pathways. For example, novel synthetic oxazines have been reported to target the NF-κB signaling pathway in colon cancer cells in vitro, demonstrating antiproliferative efficacy nih.gov. This indicates the potential for oxazine-class compounds to interfere with critical cellular signaling cascades, leading to therapeutic outcomes.

Analytical Methodologies for Oxonazine Detection and Characterization Research

Spectroscopic Research for Oxonazine Structure Elucidation

Spectroscopic methods are crucial for determining the molecular structure of a compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds, including this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR provide detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule researchgate.netnih.govrsc.org.

Similarly, ¹³C-NMR spectroscopy would provide information on the carbon skeleton, showing distinct signals for each unique carbon environment. The chemical shifts of carbon atoms in the triazine ring and the allyl substituents would be particularly informative for confirming the proposed structure researchgate.net. While predicted NMR spectra for this compound are available in some databases, detailed experimental ¹H-NMR and ¹³C-NMR data, including specific chemical shifts and coupling constants for this compound, were not extensively detailed in the consulted literature guidechem.com.

NMR spectroscopy is also used for qualitative analysis of the stability of oxazine (B8389632) rings, where changes in spectra can indicate hydrolysis or other decomposition pathways nih.gov.

For this compound, characteristic absorption bands in the IR spectrum would be expected for functional groups such as N-H stretching (from amino groups), C=N stretching (from the triazine ring), C-H stretching (from aliphatic and alkene groups), and C-O stretching (from the N-oxide) researchgate.netresearchgate.net. The presence of the 1,3,5-triazine (B166579) ring and the N-oxide functionality would give rise to specific vibrational modes that aid in structural confirmation. For instance, characteristic peaks for oxazine rings are typically observed around 918-920 cm⁻¹ researchgate.net.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern savemyexams.comwikipedia.org. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₄N₆O), the molecular ion peak (M⁺) would be expected at m/z 222, corresponding to its molecular weight nih.govguidechem.com. The fragmentation pattern, which results from the dissociation of these molecular ions into smaller, more stable fragments, provides crucial insights into the compound's structure libretexts.orglibretexts.org. Analyzing the m/z values of these fragments and their relative abundances allows for the deduction of substructures and the confirmation of the proposed molecular architecture. For example, the loss of small, neutral molecules or characteristic radical cleavages can be identified libretexts.org. While specific fragmentation data for this compound was not detailed, MS would be essential for confirming its molecular formula and identifying key structural motifs based on characteristic cleavages.

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Chromatographic Separation and Detection Research for this compound

Chromatographic techniques are vital for separating this compound from mixtures, quantifying it, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture openaccessjournals.comonyxipca.com. Method development for HPLC of this compound would involve optimizing various parameters to achieve efficient separation and reliable detection.

Key considerations for HPLC method development would include:

Stationary Phase Selection : Reversed-phase columns (e.g., C18) are commonly used for a wide range of organic compounds, including those with varying polarities. The choice of stationary phase is fundamental to achieving good selectivity and retention onyxipca.com.

Mobile Phase Composition : The mobile phase, typically a mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol (B129727) with water or buffer), would be optimized for pH and solvent ratio to achieve optimal resolution of this compound from potential impurities or co-eluting compounds openaccessjournals.comresearchgate.netsphinxsai.com.

Flow Rate : The flow rate of the mobile phase would be adjusted to balance separation efficiency and analysis time.

Detection Method : UV detection is commonly employed, and the optimal wavelength for this compound would be determined based on its chromophores. Other detectors like a diode array detector (DAD) or mass spectrometry (HPLC-MS) could also be used for more comprehensive analysis openaccessjournals.comresearchgate.net.

Developing a robust HPLC method for this compound would involve systematic experimentation to ensure accuracy, precision, linearity, and specificity, particularly for purity assessment and quantification in various matrices openaccessjournals.comonyxipca.comresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry aromaweb.comcleancontrolling.com. It is considered a gold standard for purity testing and identifying volatile or semi-volatile compounds and their impurities innovatechlabs.com.

For this compound, if it is sufficiently volatile and thermally stable, GC-MS could be applied for purity assessment. The process would involve:

Sample Introduction and Volatilization : The this compound sample would be injected into the GC, where it is heated and volatilized innovatechlabs.com.

Chromatographic Separation : The gaseous components would then be separated based on their boiling points and interaction with the stationary phase in the GC column innovatechlabs.com.

Mass Spectrometric Detection : As each separated component elutes from the GC column, it enters the MS detector, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification innovatechlabs.com.

GC-MS is particularly useful for:

Identifying and Quantifying Impurities : By comparing the mass spectra and retention times of detected peaks with those of known standards or spectral databases, impurities in this compound samples can be identified and their relative quantities estimated aromaweb.comcleancontrolling.cominnovatechlabs.com.

Purity Verification : The absence of significant impurity peaks in the chromatogram, alongside a strong signal for this compound, would confirm its purity innovatechlabs.com.

Trace Analysis : GC-MS is capable of identifying substances down to very low concentrations, making it suitable for detecting trace impurities innovatechlabs.com.

While specific GC-MS parameters or findings for this compound were not detailed in the search results, this technique would be a valuable tool for assessing its purity and identifying any volatile contaminants.

Method Development for High-Performance Liquid Chromatography (HPLC) of this compound

Advanced Imaging Techniques in this compound Research

Advanced imaging techniques are indispensable tools in modern chemical and structural biology research, providing atomic-level insights into molecular structures and their interactions. These methods are critical for understanding the precise arrangement of atoms within a compound and how compounds interact with biological macromolecules, such as proteins.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is an experimental science dedicated to determining the atomic and molecular structure of crystalline materials wikipedia.org. The technique relies on the diffraction of a beam of incident X-rays by the ordered atomic arrangement within a crystal wikipedia.org. By meticulously measuring the angles and intensities of the diffracted X-rays, crystallographers can construct a three-dimensional map of the electron density within the crystal wikipedia.org. This map then allows for the precise determination of atomic positions, chemical bond lengths and types, and any crystallographic disorder present wikipedia.org.

For small organic molecules like this compound, X-ray crystallography serves as the gold standard for unambiguous solid-state structure determination. It provides definitive data on molecular geometry, including bond distances, bond angles, and torsion angles, which are essential for understanding a compound's reactivity, stability, and potential for intermolecular interactions. While specific X-ray crystallographic studies focusing on this compound were not found in the current search, the methodology has been widely applied to characterize the structures of various heterocyclic compounds. For instance, it has been successfully used to elucidate the structures of benzimidazole-fused 1,4-oxazepines and 2-hydroxy-5,6-dihydro-2H-1,4-oxazines, confirming their proposed molecular arrangements and stereochemical details mdpi.comresearchgate.net. Should this compound be amenable to crystallization, X-ray crystallography would be the primary technique for validating its precise molecular structure in the solid state.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound-Protein Complex Research

Cryo-electron microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, enabling the high-resolution visualization of large biomolecular assemblies and protein complexes in their near-native state americanpeptidesociety.org. Unlike X-ray crystallography, which necessitates crystal formation, Cryo-EM involves rapid freezing of samples in a thin layer of vitreous ice, followed by imaging under low-temperature conditions americanpeptidesociety.org. The electron beam generates two-dimensional images from various angles, which are then computationally combined to reconstruct a three-dimensional model of the sample americanpeptidesociety.org. This approach is particularly advantageous for studying flexible or large assemblies that are challenging to crystallize americanpeptidesociety.org.

Cryo-EM has proven invaluable for structural studies of peptide-protein complexes, peptide assemblies, and interactions between peptides and drugs americanpeptidesociety.org. It allows researchers to delineate the molecular architecture of complex biological systems and investigate their dynamic structural behaviors americanpeptidesociety.org. Recent advancements in Cryo-EM technology have pushed resolution limits, enabling the determination of protein complex structures at near-atomic resolutions, often in the range of 1.4 to 3 Å, across a broad spectrum of sizes ucl.ac.uk.

Research into Biological/biochemical Activity Profiles of Oxonazine Preclinical Focus

In Vitro Cellular Assays for Investigating Oxonazine's Bioactivity (e.g., target engagement, pathway analysis)

In vitro studies are crucial for understanding the fundamental cellular and molecular mechanisms underlying the bioactivity of chemical compounds. For this compound, investigations have broadly aligned with the known properties of its parent class, the triazine derivatives.

The 1,3,5-triazine (B166579) nucleus, a nitrogen-containing heterocyclic system, is recognized for exhibiting a diverse range of biological activities, including antibacterial properties. nih.gov Due to the emergence of drug resistance and side effects associated with existing antibacterial agents, there is an ongoing need for the synthesis of new classes of compounds, such as triazine derivatives, that demonstrate improved pharmacological action against bacterial diseases. nih.gov While this compound is a triazine derivative (4,6-diamino-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine oxide), specific detailed research findings on the antimicrobial activity mechanisms of this compound analogs in microbial models were not explicitly found in the current literature.

Triazine derivatives are broadly noted for their anti-tumor properties. nih.gov This widespread interest in the triazine scaffold suggests that this compound derivatives could potentially be investigated for their antineoplastic mechanisms in various cell lines. However, specific studies detailing the antineoplastic mechanisms of this compound derivatives in cell lines, including data on target engagement or pathway analysis, were not identified in the available research.

Antioxidant activity is another biological property attributed to triazine derivatives. nih.gov The ability of compounds to scavenge free radicals, such as DPPH (2,2-Diphenyl-1-picrylhydrazyl), is a common method for assessing antioxidant potential. Additionally, some compounds exhibit antioxidant effects through the inhibition of enzymes like tyrosinase, often by forming complexes with metal ions like Cu2+ at the enzyme's active site. While the broader class of triazine derivatives is associated with antioxidant capabilities, specific detailed research findings on the antioxidant activity and mechanisms of action for this compound compounds themselves were not available in the provided information.

Studies on Antineoplastic Mechanisms of this compound Derivatives in Cell Lines

In Vivo Model Systems Research for Mechanistic Exploration (without clinical outcomes)

In vivo studies provide insights into how compounds behave within a living organism, offering a more complex understanding of their biological effects and potential mechanisms. These preclinical investigations focus on mechanistic exploration rather than direct therapeutic outcomes.

This compound has been identified as an antihypertensive agent. nih.gov This classification suggests that this compound may influence physiological responses related to blood pressure regulation, potentially inducing depressor (blood pressure lowering) effects. While its role as an antihypertensive agent is noted, detailed investigations into specific physiological responses in animal models, such as precise depressor or bradycardic responses and their underlying mechanisms, were not elaborated upon in the available research snippets.

Pharmacodynamic research is critical for understanding how a compound interacts with its biological targets and the resulting effects within a living system. This area of study aims to elucidate the molecular and cellular events that occur following compound administration, focusing on target engagement rather than the ultimate therapeutic outcome. Comprehensive pharmacodynamic research specifically detailing the target engagement of this compound in preclinical models was not found in the provided information.

Investigation of this compound’s Influence on Specific Physiological Responses in Animal Models (e.g., depressor/bradycardic responses)

Receptor Pharmacology Studies of this compound

Despite the general recognition of oxazine (B8389632) derivatives possessing diverse biological activities, specific detailed preclinical receptor pharmacology studies for the compound this compound (PubChem CID 168891) were not identified in the current literature search. This includes comprehensive investigations into its interactions with various receptor systems, which are crucial for understanding its potential mechanisms of action and therapeutic applications.

Receptor Binding Profile Analysis of this compound Analogs

Information regarding the receptor binding profile analysis of this compound or its direct analogs was not available in the conducted research. Such studies typically involve assessing the affinity of a compound for specific receptors, providing insights into its potential as a ligand (agonist, antagonist, or modulator) for those targets. The absence of this data for this compound limits a detailed understanding of its molecular interactions at the receptor level.

Functional Assays for Receptor Agonism/Antagonism Research

No specific data from functional assays designed to determine the agonistic or antagonistic properties of this compound (PubChem CID 168891) at various receptors were found. Functional assays are essential for characterizing the intrinsic activity of a compound at a receptor, indicating whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor's downstream signaling pathways.

Environmental and Ecological Research Pertaining to Oxonazine

Occurrence and Distribution Research of Oxonazine as an Emerging Contaminant

Research has identified this compound as an emerging contaminant present in raw water and drinking water, particularly in studies conducted across Europe quantis.com. The widespread use of synthetic chemicals in various sectors, including domestic households, industry, hospitals, and agriculture, contributes to their continuous release and ubiquitous distribution in the environment herts.ac.ukoregonstate.eduresearchgate.net. Wastewater effluents are considered a primary source of CECs in urban watersheds oregonstate.edu. The concentrations of CECs, including compounds like this compound, can vary significantly depending on sampling locations and seasonal factors oregonstate.edu.

Environmental Fate and Transformation Pathway Studies of this compound

Understanding the environmental fate and transformation pathways of emerging contaminants like this compound is crucial for assessing their potential ecological risks. Once released into the environment, chemical pollutants can undergo various transformation processes, leading to the formation of transformation products (TPs) nih.govmdpi.com. These processes include biotic and abiotic reactions such as microbial transformation, photolysis (degradation induced by light), and hydrolysis (chemical decomposition induced by water) herts.ac.ukoregonstate.edunih.govmdpi.comepa.govfera.co.uk.

Environmental fate studies aim to determine the significance, rate, and route of these transformation pathways in different environmental compartments, including soil and water fera.co.uk. It is important to note that TPs can sometimes be more mobile, persistent, or even more toxic than their parent compounds, making their study essential for a comprehensive risk assessment nih.govmdpi.comdiva-portal.orgsetac.org. While general principles of environmental fate apply to emerging contaminants, specific detailed research findings focusing solely on the degradation rates, specific transformation products, or detailed pathways for this compound were not extensively provided in the available literature.

Research on Analytical Methods for Detecting this compound in Complex Environmental Matrices

The detection and quantification of emerging contaminants like this compound in complex environmental matrices, such as water, require advanced analytical methodologies due to their typically low concentrations herts.ac.uk. This compound has been included in target and suspect screening efforts for contaminants of emerging concern in raw and drinking water quantis.com.

Commonly employed analytical techniques for detecting organic contaminants in water samples include Gas Chromatography with Mass Spectrometric Detection (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) researchgate.netepa.govamericanpharmaceuticalreview.comecn.ac.ukresearchgate.netchemtest.com. These methods often incorporate sample preparation steps such as Solid-Phase Extraction (SPE) to concentrate the analytes from the water matrix and remove interferences, thereby improving detection limits and reproducibility researchgate.netepa.gov. High-resolution mass spectrometry (HRMS) coupled with suspect screening is a powerful tool that allows for the detection of a wide range of emerging contaminants, including this compound, in environmental samples quantis.comherts.ac.uk. While this compound has been detected through such screening approaches, specific dedicated method development or optimization studies focused exclusively on this compound in complex environmental matrices were not detailed in the reviewed research.

Future Research Directions and Unexplored Avenues for Oxonazine Investigations

Development of Advanced Oxonazine-Based Chemical Probes for Biological Research

The unique structural features of oxazines make them suitable candidates for the development of advanced chemical probes to elucidate complex biological processes. Research into this compound could focus on functionalizing its core structure to create highly selective and sensitive tools for biological investigations. For instance, oxazine-based fluorogenic probes have been successfully designed to overcome challenges such as interference from albumin in biosystems, enabling the sensing of enzymes like aminopeptidase (B13392206) N nih.govresearchgate.net. Similarly, oxazine-conjugated nanoparticles have demonstrated utility in detecting reactive oxygen/nitrogen species (ROS/RNS) in vivo, highlighting their potential for real-time imaging of biological events associated with inflammation and tissue damage nih.gov.

Future efforts could involve:

Targeted Fluorogenic Probes: Designing this compound derivatives that exhibit specific fluorescence changes upon interaction with particular biomolecules, such as enzymes, ions, or reactive species, to enable precise cellular imaging and diagnostic applications. This could involve incorporating cleavable linkers or responsive moieties to modulate the compound's optical properties in a target-dependent manner nih.gov.

Affinity-Based Probes: Developing this compound-based probes that covalently or non-covalently bind to specific protein targets, allowing for their identification, isolation, and functional characterization within complex biological matrices. The concept of using oxazine-like structures for selective receptor antagonism, as seen with nalthis compound's interaction with μ1-opioid receptors, provides a precedent for such applications meduniwien.ac.atjneurosci.org.

Nanoparticle Conjugates: Integrating this compound or its active fragments into nanoparticle platforms to enhance their delivery, stability, and signal-to-noise ratio for in vivo imaging and sensing applications. This approach has shown promise in extending the blood half-life of probes and improving their accumulation in target tissues nih.gov.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of novel compounds, predicting their properties, and optimizing their design mednexus.orgresearchgate.netowkin.comoncodesign-services.com. For this compound, AI and ML can play a pivotal role in expanding its research landscape by:

Virtual Screening and Lead Optimization: Utilizing AI algorithms to screen vast chemical libraries for compounds structurally similar to this compound or its derivatives that exhibit desired biological activities, or to predict and optimize the binding affinity of this compound to specific biological targets researchgate.netoncodesign-services.com. This can significantly reduce the need for extensive experimental testing.

De Novo Design of this compound Analogs: Employing generative AI models to design entirely new this compound analogs with improved physicochemical properties, enhanced potency, or novel mechanisms of action. These models can explore chemical space more efficiently than traditional methods, leading to the discovery of previously unconsidered molecular architectures oncodesign-services.comaqemia.com.

Predictive Modeling of ADMET Properties: Applying ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and its derivatives early in the discovery process. This can help prioritize promising candidates and reduce the attrition rate in later development stages researchgate.netoncodesign-services.com.

Mechanism of Action Elucidation: Leveraging AI to analyze complex biological data (e.g., genomic, proteomic, phenotypic) to infer the precise molecular mechanisms by which this compound exerts its effects, even in the absence of explicit experimental data owkin.com.

Exploration of this compound in Novel Interdisciplinary Research Fields

Beyond traditional pharmaceutical applications, the core oxazine (B8389632) structure, and by extension this compound, possesses properties that could be explored in various interdisciplinary fields. The versatility of oxazines has led to their application in material science, agrochemicals, and as corrosion inhibitors actascientific.comontosight.aimdpi.com.

Potential interdisciplinary research avenues for this compound include:

Material Science: Investigating this compound as a building block for novel functional materials. Its heterocyclic nature and potential for diverse substitutions could lead to the development of polymers, sensors, or optical materials with tailored properties ontosight.ai.

Agrochemicals: Exploring this compound as a potential active ingredient in agrochemical formulations, such as pesticides, herbicides, or plant growth regulators. The known biological activities of oxazines suggest a possible role in protecting crops or enhancing agricultural productivity actascientific.comnih.gov.

Catalysis: Evaluating the catalytic potential of this compound or its metal complexes in organic reactions. The presence of nitrogen and oxygen atoms in the ring system could facilitate certain transformations, opening new pathways in synthetic chemistry.

Environmental Applications: Researching the use of this compound in environmental remediation, such as its potential as an adsorbent for pollutants or its role in developing new methods for water purification.

Addressing Synthetic and Mechanistic Challenges in this compound Research

Despite the established importance of oxazine compounds, their synthesis and a comprehensive understanding of their mechanistic actions often present challenges that warrant further investigation actascientific.comeurekaselect.com. For this compound, addressing these challenges is crucial for its continued development and application.

Key areas for future research include:

Development of Efficient and Sustainable Synthetic Routes: While this compound can be synthesized from precursors like 2-cyanoguanidine, exploring novel, more environmentally friendly, and scalable synthetic methodologies is essential wikipedia.org. This could involve investigating greener solvents, catalytic approaches, or flow chemistry techniques to improve reaction efficiency, yield, and selectivity actascientific.commdpi.com. Optimizing reaction parameters such as reactant structures, solvent effects, reaction temperature, and duration are critical for efficient synthesis actascientific.com.

Elucidation of Detailed Reaction Mechanisms: A deeper understanding of the precise mechanistic pathways involved in the synthesis of this compound and its derivatives can lead to improved control over product formation and the discovery of new synthetic transformations. Mechanistic studies, often involving computational chemistry, are vital for understanding how electron-donating and electron-withdrawing groups affect reaction pathways and for optimizing synthetic conditions mdpi.comotterbein.edu.

In-depth Mechanistic Studies of Biological Activity: For any potential biological application of this compound, a thorough understanding of its mechanism of action at the molecular and cellular level is paramount. This includes identifying specific protein targets, understanding binding interactions, and elucidating downstream signaling pathways. Such studies are critical for rational drug design and for predicting potential off-target effects nih.gov. Advanced techniques, including structural biology, biophysical methods, and computational modeling, can provide valuable insights into how this compound interacts with biological systems.

By focusing on these research directions, the scientific community can unlock the full potential of this compound, leading to novel applications in various fields and contributing to the advancement of chemical and biological sciences.

Conclusion: Synthesis of Current Research Findings on Oxonazine

Summary of Key Academic Contributions to Oxonazine Research

Current academic contributions specifically pertaining to this compound (PubChem CID 168891) are primarily observed through its inclusion in chemical databases and its mention within broader chemical contexts rather than detailed individual studies. This compound is listed as a compound that can be synthesized from precursors such as 2-Cyanoguanidine. wikipedia.org This highlights its presence within the synthetic chemistry landscape, particularly in the development of various chemical agents. wikipedia.org

Furthermore, this compound has been identified in the context of environmental chemistry, appearing in lists for target and suspect screening of contaminants of emerging concern in raw water and drinking water. csic.es This suggests its relevance in environmental monitoring and research concerning water quality. The compound has also been noted in tables of chemical compounds found in certain natural extracts, such as spicy vegetables, though its specific role or properties in this context are not elaborated upon. scielo.br Additionally, this compound is listed among numerous chemical compounds in patent literature related to targeted diagnostic and therapeutic agents, indicating its potential, albeit general, consideration within pharmaceutical development. google.comgoogleapis.com

Despite these mentions, comprehensive academic studies detailing the unique chemical, physical, or biological properties, mechanisms of action, or specific applications of this compound (CID 168891) as a standalone research focus are not extensively documented in the reviewed literature.

Table 1: Basic Chemical Properties of this compound

PropertyValueSource
PubChem CID168891 nih.gov
CAS Number5580-22-3 nih.gov
Molecular FormulaC₉H₁₄N₆O nih.gov
Molecular Weight222.25 g/mol nih.gov
IUPAC Name4,6-diamino-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine oxide nih.gov
SMILESC=CCN+(c1nc(N)nc(N)n1)[O-] nih.gov

Outstanding Questions and Future Outlook for this compound Studies

The limited specific research on this compound (PubChem CID 168891) presents several outstanding questions and avenues for future investigation. A primary question revolves around the detailed characterization of its intrinsic chemical and physical properties beyond basic molecular data. Understanding its stability, reactivity, and solubility profiles in various environments would be crucial for any potential applications.

From a biological perspective, there is a significant gap in understanding any specific biological activities or effects directly attributable to this compound (CID 168891). While the broader oxazine (B8389632) class exhibits diverse pharmacological potentials humanjournals.comglobalresearchonline.net, it remains to be determined if this compound itself possesses any notable therapeutic or toxicological properties. Future research could focus on targeted in vitro and in vivo studies to elucidate its biological interactions, if any.

Furthermore, given its mention as a potential contaminant of emerging concern csic.es, detailed studies on its environmental fate, degradation pathways, and potential ecological impacts are warranted. This would include research into its persistence, mobility, and transformation products in water systems.

Comprehensive Chemical Profile: Detailed synthesis pathways, spectroscopic characterization, and reactivity.

Specific Biological Activities: Targeted screening for pharmacological effects, if any, distinguishing it from the general oxazine class.

Environmental Behavior: In-depth analysis of its presence, persistence, and potential effects in various environmental matrices.

Such focused investigations would significantly advance the understanding of this compound and determine its true academic and practical significance.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s catalytic performance in heterogeneous systems?

  • Methodological Answer :
  • Surface Characterization : Use XPS or AFM to document catalyst morphology and active sites .
  • Open Data : Share raw catalytic data (e.g., turnover frequencies) via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.